molecular formula C₂₁₀H₃₁₅N₅₇O₅₇S B612767 ACTH (1-39) (mouse, rat) CAS No. 77465-10-2

ACTH (1-39) (mouse, rat)

Cat. No.: B612767
CAS No.: 77465-10-2
M. Wt: 4582.23
Attention: For research use only. Not for human or veterinary use.
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Description

Adrenocorticotropic hormone (1-39) is a peptide hormone consisting of 39 amino acids. It is a potent endogenous melanocortin receptor 2 agonist and plays a crucial role in the hypothalamic-pituitary-adrenal axis. This hormone stimulates the production and release of glucocorticoids from the adrenal cortex, which are essential for stress response, metabolism, and immune function .

Preparation Methods

Synthetic Routes and Reaction Conditions: Adrenocorticotropic hormone (1-39) can be synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process typically employs Fmoc (9-fluorenylmethyloxycarbonyl) chemistry for amino acid protection and activation. The peptide is then cleaved from the resin and deprotected to yield the final product.

Industrial Production Methods: In industrial settings, the production of adrenocorticotropic hormone (1-39) involves large-scale SPPS with automated peptide synthesizers. The process is optimized for high yield and purity, often exceeding 95%. The final product undergoes rigorous purification using high-performance liquid chromatography (HPLC) and characterization by mass spectrometry and amino acid analysis .

Chemical Reactions Analysis

Types of Reactions: Adrenocorticotropic hormone (1-39) primarily undergoes peptide bond formation and cleavage reactions. It can also participate in oxidation and reduction reactions, particularly involving methionine and cysteine residues.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or performic acid can oxidize methionine residues to methionine sulfoxide.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) can reduce disulfide bonds between cysteine residues.

    Substitution: Amino acid substitution can be achieved through site-directed mutagenesis during peptide synthesis.

Major Products: The major products formed from these reactions include oxidized or reduced forms of the peptide, as well as modified peptides with substituted amino acids .

Scientific Research Applications

Adrenocorticotropic hormone (1-39) has a wide range of scientific research applications:

Mechanism of Action

Adrenocorticotropic hormone (1-39) exerts its effects by binding to melanocortin receptor 2 on the surface of adrenal cortex cells. This binding activates adenylate cyclase, leading to an increase in cyclic adenosine monophosphate (cAMP) levels. The elevated cAMP activates protein kinase A, which in turn stimulates the production and release of glucocorticoids. These glucocorticoids regulate various physiological processes, including metabolism, immune response, and stress adaptation .

Comparison with Similar Compounds

    Alpha-melanocyte-stimulating hormone (alpha-MSH): Shares the first 13 amino acid residues with adrenocorticotropic hormone (1-39) and also binds to melanocortin receptors.

    Beta-endorphin: Another cleavage product of proopiomelanocortin, involved in pain modulation and immune response.

    Gamma-melanocyte-stimulating hormone (gamma-MSH): A shorter peptide with similar receptor binding properties.

Uniqueness: Adrenocorticotropic hormone (1-39) is unique in its exclusive binding to melanocortin receptor 2 and its specific role in stimulating glucocorticoid production. Unlike other melanocortins, it does not significantly interact with other melanocortin receptors, making it a critical regulator of adrenal function .

Properties

CAS No.

77465-10-2

Molecular Formula

C₂₁₀H₃₁₅N₅₇O₅₇S

Molecular Weight

4582.23

sequence

One Letter Code: SYSMEHFRWGKPVGKKRRPVKVYPNVAENESAEAFPLEF

Synonyms

ACTH (1-39) (mouse, rat)

Origin of Product

United States

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